Comparative MIC Values of Monolaurin versus Common Food Antimicrobials Against Listeria monocytogenes
The minimum inhibitory concentration (MIC) of monolaurin against Listeria monocytogenes strains was determined to be 10 μg/mL at pH 7.0, which is substantially lower than the reported MIC values for several conventional food antimicrobials. Specifically, the MIC of monolaurin was lower than the values reported for potassium sorbate, tertiary butylhydroquinone (TBHQ), propyl paraben, and butylated hydroxyanisole (BHA) [1]. Furthermore, the MIC of monolaurin exhibited pH-dependent enhancement, with a 3-fold reduction from 10 μg/mL at pH 7.0 to 3 μg/mL at pH 5.0 [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 10 μg/mL at pH 7.0; 3 μg/mL at pH 5.0 |
| Comparator Or Baseline | Potassium sorbate, TBHQ, propyl paraben, BHA (MIC values not numerically specified in source but confirmed as higher) |
| Quantified Difference | Monolaurin MIC lower than comparators; 3-fold MIC reduction from pH 7.0 to pH 5.0 |
| Conditions | Four strains of Listeria monocytogenes at 35°C in tryptic soy broth supplemented with 0.6% yeast extract |
Why This Matters
This quantifies a pH-dependent potency advantage that enables lower usage concentrations in acidic food matrices, directly affecting formulation cost and preservative load.
- [1] Oh DH, Marshall DL. (1993). Effect of pH on the Minimum Inhibitory Concentration of Monolaurin Against Listeria monocytogenes. Journal of Food Protection, 56(6):499-503. View Source
